Physicochemical Differentiation: Computed Lipophilicity (XLogP3) vs. Regioisomeric ACAT Inhibitor
The target compound (3-chloro-4-fluoro substitution) demonstrates a higher computed lipophilicity (XLogP3 = 1.5) compared to its regioisomer, 4-[(4-chloro-2-fluorophenyl)amino]-4-oxobutanoic acid (4CFP), which has an XLogP3 of 1.3 [1] [2]. This quantitative difference is derived from standard PubChem computational models. The 0.2 log unit increase predicts enhanced membrane permeability for the target compound, a critical parameter for cell-based assays and intracellular target engagement.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid (CAS 904810-52-2): XLogP3 = 1.3 |
| Quantified Difference | 0.2 log unit increase |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
This difference in lipophilicity is meaningful for procurement when selecting a fragment for a medicinal chemistry campaign where fine-tuning logD is essential for optimizing cellular activity and reducing off-target binding.
- [1] PubChem. Computed Properties for CID 3543583: 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. Computed Properties for CID 6469015: 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid. National Center for Biotechnology Information (2026). View Source
